![molecular formula C7H12ClN3O2S B3033138 5-chloro-N,N,1,3-tetramethyl-1H-pyrazole-4-sulfonamide CAS No. 88398-94-1](/img/structure/B3033138.png)
5-chloro-N,N,1,3-tetramethyl-1H-pyrazole-4-sulfonamide
Overview
Description
The compound 5-chloro-N,N,1,3-tetramethyl-1H-pyrazole-4-sulfonamide is a derivative of sulfonamide, a group known for its broad biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related sulfonamide derivatives and their synthesis, which can provide insights into the potential properties and synthesis of the compound .
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves multiple steps, starting from basic aromatic or heteroaromatic acids. For instance, one paper describes the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starting from 4-chlorobenzoic acid. This process includes esterification, hydrazination, salt formation, cyclization, and the conversion of intermediates into sulfonyl chlorides, followed by nucleophilic attack by amines . Another paper outlines the generation of CH-diazomethane sulfonamides in situ from acetyl precursors, which then undergo intramolecular [3+2] cycloaddition to yield pyrazole-fused five-membered sultams . These methods could potentially be adapted for the synthesis of 5-chloro-N,N,1,3-tetramethyl-1H-pyrazole-4-sulfonamide.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine. NMR, IR, and elemental analysis are commonly used to confirm the structures of these compounds . The presence of a pyrazole ring, as indicated by the name of the compound, suggests a nitrogenous heterocycle which is a common feature in many biologically active molecules .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions. The intramolecular [3+2] cycloaddition mentioned in one of the papers is a key reaction that can lead to the formation of novel ring systems, such as pyrazole-fused sultams . Additionally, the sulfonyl group in sulfonamides can be further modified, as seen in the synthesis of 5-sulfoxide-substituted derivatives .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 5-chloro-N,N,1,3-tetramethyl-1H-pyrazole-4-sulfonamide are not directly reported, related sulfonamide derivatives exhibit a range of biological activities. For example, certain sulfonamides show anti-tobacco mosaic virus activity , while others have demonstrated anticancer properties . The physical properties such as solubility, melting point, and stability can be inferred based on the functional groups present in the molecule and are typically characterized as part of the compound's development for potential pharmaceutical applications.
Scientific Research Applications
Antimicrobial and Antitubercular Agents
5-Chloro-N,N,1,3-tetramethyl-1H-pyrazole-4-sulfonamide derivatives have been explored for their antimicrobial and antitubercular properties. In a study by Shingare et al. (2022), benzene sulfonamide pyrazole oxadiazole derivatives showed significant activity against bacteria like E. coli, P. aeruginosa, S. aureus, and S. pyogenes, as well as antitubercular effects against M. tuberculosis H37Rv (Shingare et al., 2022).
Synthesis and Characterization of Derivatives
The synthesis and characterization of sulfonamide derivatives containing pyrazol-1-yl-pyridazine were reported by Komshina et al. (2020). They focused on developing new sulfonamide derivatives with specific biological activities, especially as inhibitors of human carbonic anhydrases (Komshina et al., 2020).
Antiglaucoma Activity
Kasımoğulları et al. (2010) synthesized pyrazole carboxylic acid derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide, which demonstrated significant antiglaucoma activity by inhibiting carbonic anhydrase isoenzymes (Kasımoğulları et al., 2010).
Antiproliferative Activities
Mert et al. (2014) studied the antiproliferative activities of pyrazole-sulfonamide derivatives against cancer cell lines like HeLa and C6. Some compounds showed promising broad-spectrum antitumor activity (Mert et al., 2014).
Cyclooxygenase-2 Inhibitors
Penning et al. (1997) identified 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib) as a potent inhibitor of cyclooxygenase-2 (COX-2), demonstrating its application in the treatment of arthritis (Penning et al., 1997).
Intramolecular [3+2] Cycloaddition
Dar'in et al. (2020) reported the intramolecular [3+2] cycloaddition of CH-diazomethane sulfonamides to create pyrazole-fused five-membered sultams, a novel class of compounds with potential biological applications (Dar'in et al., 2020).
Safety and Hazards
properties
IUPAC Name |
5-chloro-N,N,1,3-tetramethylpyrazole-4-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN3O2S/c1-5-6(7(8)11(4)9-5)14(12,13)10(2)3/h1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEPZKWBHDLAJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)N(C)C)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363046 | |
Record name | 3J-032 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
88398-94-1 | |
Record name | 3J-032 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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